
4,5-Dibromo-1-(2,2-difluoroethyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dibromo-1-(2,2-difluoroethyl)-1H-imidazole: is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. The presence of bromine and fluorine atoms in this compound imparts unique chemical properties, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-1-(2,2-difluoroethyl)-1H-imidazole typically involves the bromination of 1-(2,2-difluoroethyl)-1H-imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dibromo-1-(2,2-difluoroethyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form imidazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as zinc in acetic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and solvents like acetonitrile.
Reduction: Zinc, acetic acid, and mild heating.
Major Products:
Substitution: Various substituted imidazoles depending on the nucleophile used.
Oxidation: Imidazole N-oxides.
Reduction: 1-(2,2-difluoroethyl)-1H-imidazole.
Applications De Recherche Scientifique
4,5-Dibromo-1-(2,2-difluoroethyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4,5-Dibromo-1-(2,2-difluoroethyl)-1H-imidazole depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for certain targets, leading to its desired effects.
Comparaison Avec Des Composés Similaires
- 4,5-Dichloro-1-(2,2-difluoroethyl)-1H-imidazole
- 4,5-Diiodo-1-(2,2-difluoroethyl)-1H-imidazole
- 4,5-Dibromo-1-(2,2-difluoropropyl)-1H-imidazole
Comparison:
- 4,5-Dibromo-1-(2,2-difluoroethyl)-1H-imidazole is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological activity compared to its analogs.
- 4,5-Dichloro-1-(2,2-difluoroethyl)-1H-imidazole may have different reactivity and binding properties due to the presence of chlorine instead of bromine.
- 4,5-Diiodo-1-(2,2-difluoroethyl)-1H-imidazole may exhibit different electronic and steric effects due to the larger size and higher atomic number of iodine.
- 4,5-Dibromo-1-(2,2-difluoropropyl)-1H-imidazole has a different alkyl chain length, which can affect its solubility and interaction with molecular targets.
Propriétés
Formule moléculaire |
C5H4Br2F2N2 |
|---|---|
Poids moléculaire |
289.90 g/mol |
Nom IUPAC |
4,5-dibromo-1-(2,2-difluoroethyl)imidazole |
InChI |
InChI=1S/C5H4Br2F2N2/c6-4-5(7)11(2-10-4)1-3(8)9/h2-3H,1H2 |
Clé InChI |
CUUYPECAWWTCCC-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(N1CC(F)F)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



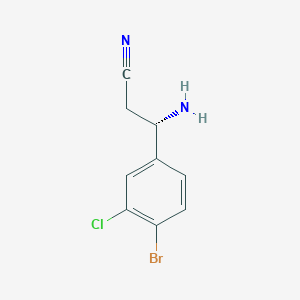
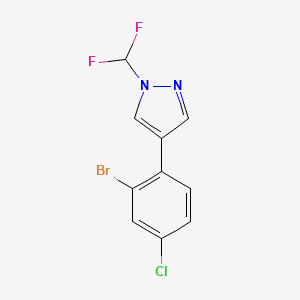
![2-((4-(2-(6-(Trifluoromethyl)-imidazo[1,2-a]pyridin-3-yl)ethynyl)phenyl)methylene)malononitrile](/img/structure/B15237053.png)
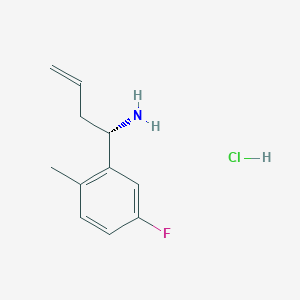


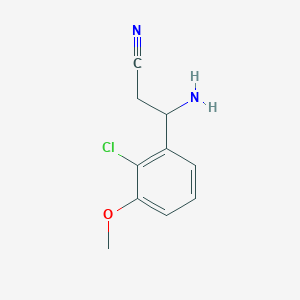
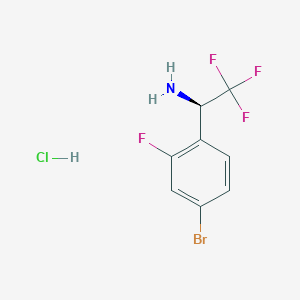
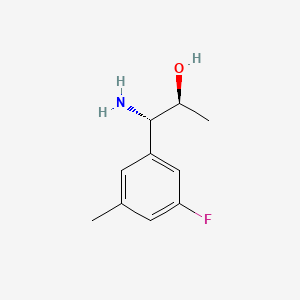
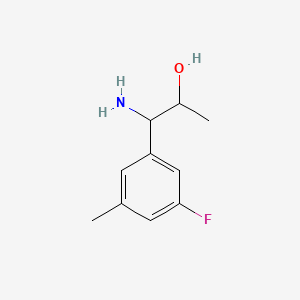
![8-(3-Methoxy-5-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B15237114.png)


